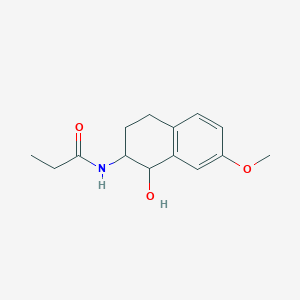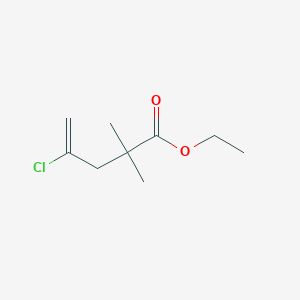
Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Overview
Description
Synthesis Analysis
The synthesis of ethyl 4-chloro-2,2-dimethylpent-4-enoate and related compounds involves diverse chemical reactions. A notable method includes the reaction of ethyl cyanoacetate's lithium salt with specific reagents to prepare structurally related compounds, showcasing the versatility of synthesis techniques in obtaining esters with complex configurations (Johnson et al., 2006).
Molecular Structure Analysis
The molecular structure of ethyl 4-chloro-2,2-dimethylpent-4-enoate analogs has been extensively characterized, revealing intricate details about their conformation and bonding. For example, extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the structures of related compounds, highlighting the importance of such techniques in elucidating molecular geometries (Fretz, Gaugler, & Schneider, 2000).
Chemical Reactions and Properties
Research on ethyl 4-chloro-2,2-dimethylpent-4-enoate includes studies on its reactivity and chemical transformations. One study focused on its aerobic dimerization, leading to novel photochromic diarylethene precursors, demonstrating the compound's potential in synthesizing materials with desirable photoactive properties (Lvov et al., 2017).
Physical Properties Analysis
The physical properties of ethyl 4-chloro-2,2-dimethylpent-4-enoate and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various chemical processes. These properties are determined by the compound's molecular structure and have been studied through experimental approaches and quantum chemical calculations (Singh et al., 2013).
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl (4E)-5-chloropent-4-enoate, a closely related compound to Ethyl 4-chloro-2,2-dimethylpent-4-enoate, is used in the preparation of ethyl (4E)-alkenoates through Fe-catalyzed cross-coupling with Grignard reagents, indicating its utility in complex organic syntheses (Shakhmaev, Sunagatullina, & Zorin, 2013).
- Ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate undergoes reaction with hydrazines to form regioisomeric pyrazoles, showcasing the chemical's reactivity and potential for creating complex organic structures (Mikhed’kina, Bylina, Mel’nik, & Kozhich, 2009).
Biosynthesis and Biocatalysis
- A detailed review discusses the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a derivative of Ethyl 4-chloro-2,2-dimethylpent-4-enoate. This compound is crucial as a precursor for the production of chiral drugs, highlighting the importance of this chemical in the pharmaceutical industry (Ye, Ouyang, & Ying, 2011).
Crystallography and Material Science
- Research on compounds structurally similar to Ethyl 4-chloro-2,2-dimethylpent-4-enoate, like ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, reveals intricate details about crystal packing and intermolecular interactions, contributing to the understanding of material properties and potentially guiding the design of new materials (Zhang, Wu, & Zhang, 2011).
Photocatalysis and Photochemical Applications
- Ethyl 4-(2,5-dimethylthiophen-3-yl)-3-ketobutanoate undergoes a unique base-induced aerobic dimerization, leading to photochromic diarylethene. This reaction is notable for its potential in producing photoactive compounds with customized properties, demonstrating the role of Ethyl 4-chloro-2,2-dimethylpent-4-enoate derivatives in the field of photochemistry (Lvov, Milevsky, Yanina, Kachala, & Shirinian, 2017).
properties
IUPAC Name |
ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPAHMHJYDYAOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394691 | |
| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
CAS RN |
118427-36-4 | |
| Record name | Ethyl 4-chloro-2,2-dimethylpent-4-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

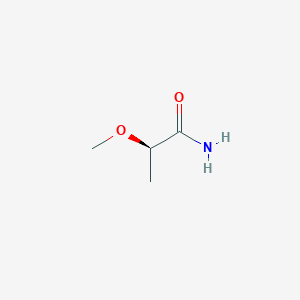


![Potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B16052.png)


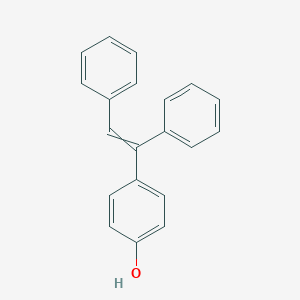
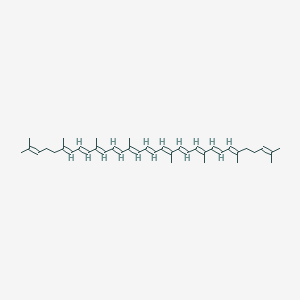

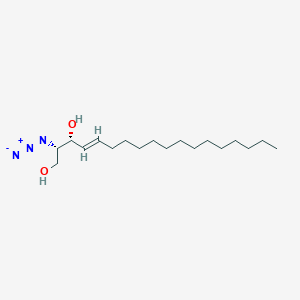

![[(3R,4S)-4-Amino-3-carboxy-2,2,6,6-tetramethylpiperidin-1-yl]oxidanyl](/img/structure/B16079.png)
![(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)
